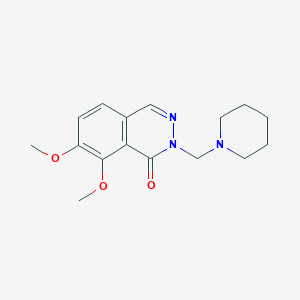
N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the tetrazole ring often imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide structure. One common method for synthesizing tetrazoles is through a click chemistry approach, which involves the reaction of an azide with a nitrile under mild conditions. This method is favored for its efficiency and high yields.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, the use of eco-friendly solvents and reagents can make the process more sustainable.
化学反应分析
Types of Reactions
N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide or tetrazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Tetrazole-containing compounds are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-(1H-tetrazol-5-yl)benzamide: This compound shares the tetrazole and benzamide moieties but lacks the cycloheptyl group.
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Another tetrazole-containing benzamide with different substituents.
Uniqueness
N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of the cycloheptyl group, which can influence its chemical properties and biological activity. This structural feature can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C16H21N5O |
|---|---|
分子量 |
299.37 g/mol |
IUPAC 名称 |
N-cycloheptyl-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H21N5O/c1-12-18-19-20-21(12)15-10-6-7-13(11-15)16(22)17-14-8-4-2-3-5-9-14/h6-7,10-11,14H,2-5,8-9H2,1H3,(H,17,22) |
InChI 键 |
GHKOLPOHZMINHB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3CCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B15103284.png)
![5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15103297.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15103300.png)

![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B15103309.png)
![4-[4-(Furan-2-carbonyloxy)-3-methoxy-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid isopropyl ester](/img/structure/B15103319.png)

![2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15103334.png)
![N'-[(Z)-(2-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B15103335.png)
![5-Methyl-3-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,2,4-oxadiazole](/img/structure/B15103338.png)
![3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B15103352.png)
![N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B15103361.png)

![5-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B15103377.png)
